LXH254 - 1800398-38-2

LXH254

Catalog Number: EVT-274820
CAS Number: 1800398-38-2
Molecular Formula: C25H25F3N4O4
Molecular Weight: 502.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LXH254, also known as Naporafenib, is a potent and selective type II RAF kinase inhibitor. [, , , , ] This classification signifies its ability to bind to the DFG-out conformation of RAF kinases. [] It demonstrates a high degree of selectivity for BRAF and CRAF kinases, while largely sparing ARAF. [, , ] LXH254 has emerged as a promising therapeutic agent in preclinical studies for various cancers driven by MAPK pathway alterations, including those with RAS and BRAF mutations. [, , , , , , ]

Future Directions
  • Clinical Trials: Ongoing clinical trials are evaluating LXH254's safety and efficacy in patients with solid tumors harboring MAPK pathway alterations, both as a single agent and in combination with other therapies. [, , , ]
  • Resistance Mechanisms: Further investigation into the mechanisms of resistance to LXH254 will be crucial to optimize its use and develop strategies to overcome potential resistance. []
  • Biomarkers: Identifying predictive biomarkers of response to LXH254 will be essential for selecting patients who are most likely to benefit from this therapy. [, ]
  • Combination Strategies: Exploring rational combination strategies with LXH254, such as combining it with other targeted therapies or immunotherapies, could further enhance its efficacy and potentially expand its use in various cancer types. [, , ]

RAF709

Compound Description: RAF709 is a potent and selective B-RAF and C-RAF inhibitor. While showing promising preclinical efficacy and tolerability, its high human intrinsic clearance hindered further development.

Relevance: RAF709 served as a crucial starting point for developing LXH254 . Researchers aimed to maintain the compound's potency and selectivity while improving its pharmacokinetic properties, leading to the discovery of LXH254.

Trametinib

Compound Description: Trametinib is a MEK inhibitor. MEK inhibitors like Trametinib are a class of drugs that target the MEK proteins (MEK1 and MEK2), which are downstream components of the MAPK pathway.

Relevance: Numerous studies investigate the synergistic potential of LXH254 and Trametinib in treating various cancers. Preclinical data demonstrates this combination's synergistic activity against NRAS-mutant melanoma models , prompting further clinical trials. Additionally, the combination has shown promising results in preclinical studies involving bladder cancer and anaplastic thyroid cancer .

LY3009120

Compound Description: LY3009120 is a third-generation pan-RAF inhibitor. It demonstrates potent inhibition against various RAF isoforms, including ARAF, BRAF, CRAF, BRAF(V600E), and CRAF(R391W).

Relevance: Like LXH254, LY3009120 displays the ability to bind to KRAS(G12C) primed BRAF and CRAF, effectively blocking their dimerization. Furthermore, both inhibitors can inhibit downstream ERK phosphorylation and induce caspase-3/7 activation in cellular assays. This suggests potential overlapping therapeutic applications for these compounds in targeting cancers driven by MAPK pathway dysregulation.

Belvarafenib

Compound Description: Belvarafenib is another potent pan-RAF inhibitor belonging to the third generation of these drugs.

RAF265

Relevance: In preclinical models of bladder cancer, RAF265 exhibited a significant reduction in tumor volume, especially when combined with Trametinib. These findings suggest a potential therapeutic strategy for targeting MAPK pathway alterations in bladder cancer, similar to the approaches investigated with LXH254.

Spartalizumab

Compound Description: Spartalizumab is an anti-PD-1 antibody, classified as an immune checkpoint inhibitor.

Relevance: Spartalizumab is being investigated in combination with LXH254 in a phase I clinical trial for patients with advanced solid tumors characterized by MAPK signaling pathway alterations. This trial aims to evaluate the safety and efficacy of combining a RAF inhibitor with an immune checkpoint inhibitor, potentially offering a new treatment avenue for these patients.

Overview

Naporafenib, also known as LXH254, is an investigational small molecule drug classified as a potent and selective inhibitor of the RAF family of kinases. It was specifically designed to target RAS mutant cancers, which are characterized by genetic alterations in the RAS-RAF-MEK-ERK signaling pathway. This compound is recognized for its potential therapeutic applications in oncology, particularly in cancers with specific mutations that render traditional therapies less effective.

Source and Classification

Naporafenib is categorized as a synthetic organic compound. Its chemical formula is C25H25F3N4O4C_{25}H_{25}F_{3}N_{4}O_{4}, with a molecular weight of approximately 502.49 g/mol. The compound has been documented in various databases, including DrugBank, PubChem, and ChEMBL, where it is associated with investigational drug status and has reached Phase II clinical trials for its efficacy against specific cancer types.

Synthesis Analysis

The synthesis of Naporafenib involves complex organic chemistry techniques focused on creating the specific molecular structure that allows it to effectively inhibit RAF kinases. The compound features a unique arrangement of functional groups that contribute to its binding affinity and selectivity for the target kinases. While detailed synthetic routes are proprietary, the general approach includes multi-step reactions that may involve coupling reactions, protection-deprotection strategies, and the introduction of trifluoromethyl and morpholine groups to enhance bioactivity.

Molecular Structure Analysis

The molecular structure of Naporafenib consists of a pyridine carboxamide backbone with several substituents that enhance its pharmacological properties. The IUPAC name for Naporafenib is:

N 3 2 2 hydroxyethoxy 6 morpholin 4 ylpyridin 4 yl 4 methylphenyl 2 trifluoromethyl pyridine 4 carboxamide\text{N 3 2 2 hydroxyethoxy 6 morpholin 4 ylpyridin 4 yl 4 methylphenyl 2 trifluoromethyl pyridine 4 carboxamide}

Key structural features include:

  • A trifluoromethyl group that increases hydrophobic interactions.
  • A morpholine ring which contributes to its selectivity and binding characteristics.
  • A hydroxyethoxy group that may facilitate solubility and bioavailability.

The compound's structural data can be visualized through various chemical databases that provide 3D models and interaction profiles.

Chemical Reactions Analysis

Naporafenib undergoes specific chemical interactions primarily through its binding to RAF kinases. As a Type II kinase inhibitor, it binds to the DFG-out conformation of the kinase, which is critical for its mechanism of action. This binding mode allows Naporafenib to effectively disrupt the phosphorylation cascade initiated by RAF activation, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

Mechanism of Action

Naporafenib exerts its pharmacological effects by selectively inhibiting RAF kinases, particularly BRAF and CRAF isoforms. The mechanism involves:

  1. Binding: Naporafenib binds to the inactive DFG-out conformation of the RAF kinase.
  2. Inhibition: This binding prevents the activation of downstream MAPK signaling pathways, which are crucial for cell division and survival.
  3. Impact on Cancer Cells: By inhibiting these pathways, Naporafenib can induce apoptosis in cancer cells harboring RAS mutations or BRAF alterations, thus limiting tumor growth.
Physical and Chemical Properties Analysis

Naporafenib possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 502.49 g/mol.
  • Solubility: Designed to be orally bioavailable, indicating favorable solubility characteristics.
  • Stability: The stability of Naporafenib under physiological conditions is critical for its effectiveness as an oral therapy.

These properties are essential for evaluating the drug's formulation and delivery methods during clinical development.

Applications

The primary application of Naporafenib lies in oncology, particularly for treating cancers associated with RAS mutations or BRAF alterations. Its development reflects a growing trend towards targeted therapies that leverage specific genetic profiles to improve treatment outcomes in patients with resistant forms of cancer. Ongoing clinical trials will further elucidate its efficacy and safety profile across various cancer types.

Properties

CAS Number

1800398-38-2

Product Name

LXH254

IUPAC Name

N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide

Molecular Formula

C25H25F3N4O4

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34)

InChI Key

UEPXBTCUIIGYCY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4

Solubility

Soluble in DMSO

Synonyms

LXH254; LXH-254; LXH 254; LXH254 free base

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.